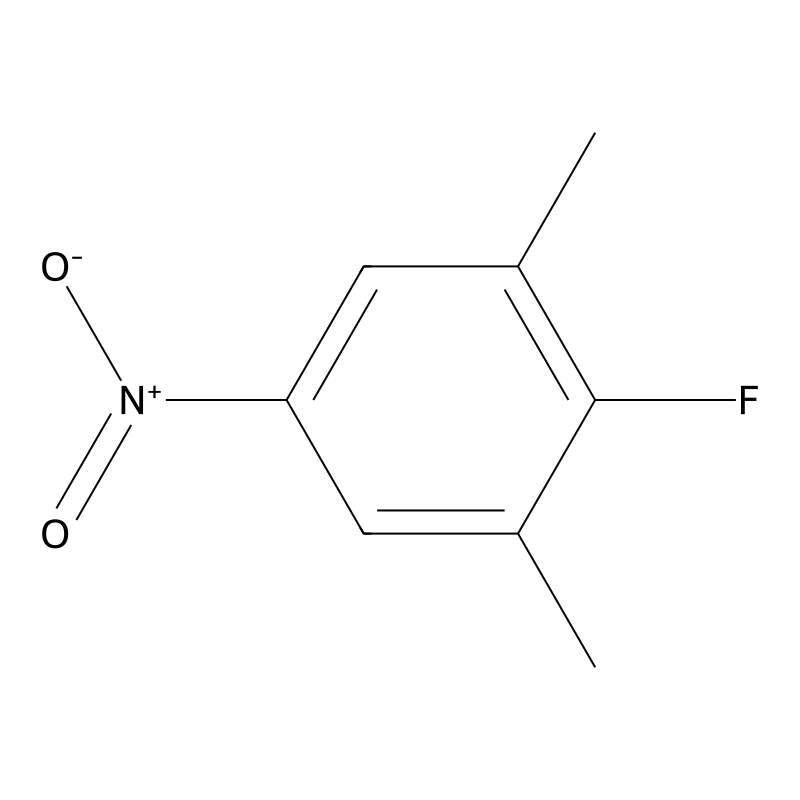2-Fluoro-1,3-dimethyl-5-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intermediate for Androgen Receptor Antagonist Synthesis:
-Fluoro-1,3-dimethyl-5-nitrobenzene serves as a crucial intermediate in the synthesis of (benzoylaminophenoxy)phenol derivatives, a class of compounds exhibiting androgen receptor antagonist properties. These antagonists have the potential to treat various androgen-dependent conditions like prostate cancer by competitively binding to the androgen receptor and preventing the natural hormone testosterone from exerting its effects [1].
Source
Potential Applications in Drug Discovery:
Due to its role as a building block for androgen receptor antagonists, 2-Fluoro-1,3-dimethyl-5-nitrobenzene holds potential for further scientific research in the development of novel therapeutic agents. By modifying the core structure of this compound, scientists can potentially create new derivatives with enhanced potency, selectivity, and pharmacokinetic properties, making them more suitable for clinical applications [2].
Source
2-Fluoro-1,3-dimethyl-5-nitrobenzene is an organic compound characterized by the molecular formula C₈H₈FNO₂ and a molecular weight of approximately 169.16 g/mol. This compound features a fluorine atom, two methyl groups, and a nitro group attached to a benzene ring, contributing to its unique chemical properties and reactivity. It is a yellow crystalline solid with a melting point of 42-43 °C and a boiling point of 111-112 °C at reduced pressure .
There is no current information available on the specific mechanism of action of 2-Fluoro-1,3-dimethyl-5-nitrobenzene in any biological system.
- Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.
- Flammability: Some nitroaromatic compounds are flammable or explosive. While data is lacking for this specific compound, caution is advised.
- Electrophilic Aromatic Substitution: The electron-withdrawing nitro group deactivates the benzene ring towards further electrophilic substitution but allows for selective reactions under controlled conditions.
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon in the presence of hydrogen gas.
- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, which can lead to various derivatives depending on the nucleophile used .
Research indicates that 2-Fluoro-1,3-dimethyl-5-nitrobenzene may have potential biological activity, particularly as an intermediate in the synthesis of androgen receptor antagonists. The nitro group is known to participate in charge-transfer complexes, which suggests that this compound could interact with biological targets through electron transfer mechanisms.
Additionally, it has been noted for its potential use in pharmaceutical research, where it may contribute to the development of new therapeutic agents .
The synthesis of 2-Fluoro-1,3-dimethyl-5-nitrobenzene typically involves multi-step processes including:
- Fluorination: The introduction of the fluorine atom into the aromatic system.
- Nitration: The addition of the nitro group using nitrating agents like nitric acid at controlled temperatures.
A common method involves the nitration of 3,5-dimethyl-4-fluorobenzene under specific conditions to yield 2-Fluoro-1,3-dimethyl-5-nitrobenzene .
This compound finds various applications across multiple fields:
- Organic Synthesis: Acts as an intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Research: Investigated for its potential role in drug development.
- Material Science: Utilized in creating materials with specific properties like polymers and dyes .
Studies on interaction mechanisms suggest that 2-Fluoro-1,3-dimethyl-5-nitrobenzene may modulate androgen receptor activity due to its role as an intermediate in synthesizing androgen receptor antagonists. Environmental factors significantly influence its efficacy and stability, necessitating careful handling to avoid dust formation and inhalation risks .
2-Fluoro-1,3-dimethyl-5-nitrobenzene can be compared with several structurally related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-1,3-dimethylbenzene | Lacks the nitro group; more reactive towards electrophilic substitution | Higher reactivity due to absence of electron-withdrawing group |
| 2-Fluoro-1,3-dimethyl-4-nitrobenzene | Similar structure but with nitro group in a different position | Different reactivity profile due to positional effects |
| 4-Fluoro-3,5-dimethylbenzonitrile | Contains a nitrile group instead of a nitro group | Different chemical behavior due to functional group differences |
These comparisons highlight the unique reactivity and applications of 2-Fluoro-1,3-dimethyl-5-nitrobenzene in various research fields .








